Benzoselenazole, 5-chloro-2-methyl-
Overview
Description
Benzoselenazole, 5-chloro-2-methyl-, is an organoselenium compound that belongs to the class of benzoselenazoles. These compounds are characterized by a selenium atom incorporated into a benzene ring fused with an azole ring. The presence of selenium imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazole, 5-chloro-2-methyl-, typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenyl diselenide with benzyl chlorides in the presence of sulfur powder and a base such as sodium bicarbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Another method employs the use of selenium dioxide (SeO2) as a selenium source in a one-pot reaction with ortho-inactivated anilines and acetophenones .
Industrial Production Methods: Industrial production of benzoselenazole, 5-chloro-2-methyl-, may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The use of metal-free conditions and readily available reagents makes these methods attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzoselenazole, 5-chloro-2-methyl-, can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogen atoms (such as chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoselenazole, 5-chloro-2-methyl-, can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzoselenazole, 5-chloro-2-methyl-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a component of drugs targeting specific diseases.
Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts
Mechanism of Action
The mechanism of action of benzoselenazole, 5-chloro-2-methyl-, involves its interaction with molecular targets and pathways within biological systems. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions that can modulate cellular processes. The compound may target specific enzymes or receptors, leading to its observed effects in various biological assays.
Comparison with Similar Compounds
Benzoselenazole: The parent compound without the chloro and methyl substituents.
Benzothiazole: A sulfur analog of benzoselenazole.
Benzimidazole: A nitrogen analog of benzoselenazole.
Uniqueness: Benzoselenazole, 5-chloro-2-methyl-, is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The selenium atom also imparts distinct properties compared to sulfur or nitrogen analogs, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzoselenazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNSe/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOMGZFKTVIFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C([Se]1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062735 | |
Record name | Benzoselenazole, 5-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-15-8 | |
Record name | 5-Chloro-2-methylbenzoselenazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2946-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoselenazole, 5-chloro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoselenazole, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoselenazole, 5-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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